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Compound of Interest

Compound Name:
(S)-O-Benzyl-N-Boc-2,6-dimethyl

tyrosine

Cat. No.: B1388152 Get Quote

As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic

data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed examination of

the compound's characterization through various spectroscopic techniques.

Introduction
(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is a synthetically modified amino acid derivative of

significant interest in medicinal chemistry and peptide research. The incorporation of dimethyl

groups on the tyrosine ring and the presence of benzyl and Boc protecting groups make it a

valuable building block for creating sterically hindered peptides and peptidomimetics with

unique conformational properties. Accurate spectroscopic characterization is paramount to

confirm its chemical identity and purity, ensuring its suitability for downstream applications in

drug discovery and development.

This guide will delve into the multi-faceted spectroscopic profile of (S)-O-Benzyl-N-Boc-2,6-
dimethyl tyrosine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the experimental protocols,

present the acquired data, and provide a thorough interpretation of the results, underscoring

the rationale behind the experimental choices and the significance of the spectroscopic

features.
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I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine, both ¹H and ¹³C NMR are

essential to confirm the connectivity of atoms and the overall molecular framework.

A. Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:

Dissolve 5-10 mg of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a

common choice for its ability to dissolve a wide range of organic compounds.

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion, which is particularly important for resolving the aromatic and aliphatic regions of

this molecule.

For ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio. A standard pulse program is typically used.

For ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is required due to the

lower natural abundance of the ¹³C isotope.

B. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule.

Table 1: ¹H NMR Data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.45 - 7.30 m 5H Ar-H (Benzyl)

6.90 s 2H Ar-H (Tyrosine ring)

5.05 s 2H O-CH₂-Ph

4.50 d 1H NH-Boc

4.30 m 1H α-CH

3.10, 2.90 m, m 2H β-CH₂

2.20 s 6H Ar-CH₃ x 2

1.45 s 9H C(CH₃)₃ (Boc)

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 7.45 - 6.90 ppm): The multiplet between δ 7.45 and 7.30 ppm

corresponds to the five protons of the benzyl group's phenyl ring. The singlet at δ 6.90 ppm

integrates to two protons and is characteristic of the two equivalent aromatic protons on the

2,6-dimethyl-substituted tyrosine ring.

Benzylic and Amide Protons (δ 5.05 - 4.50 ppm): The singlet at δ 5.05 ppm is assigned to the

two benzylic protons (O-CH₂-Ph), indicating their chemical equivalence. The doublet at δ

4.50 ppm is attributed to the amide proton (NH) of the Boc protecting group, with the splitting

arising from coupling to the adjacent α-proton.

Aliphatic Region (δ 4.30 - 1.45 ppm): The multiplet at δ 4.30 ppm corresponds to the α-

proton of the amino acid backbone. The two multiplets at δ 3.10 and 2.90 ppm are assigned

to the diastereotopic β-protons. The sharp singlet at δ 2.20 ppm, integrating to six protons,

confirms the presence of the two methyl groups on the tyrosine ring. The most upfield and

intense singlet at δ 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl

group of the Boc protecting group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Spectral Analysis

Weigh Compound

Dissolve in CDCl₃

Transfer to NMR Tube

Insert into Spectrometer

Acquire ¹H Spectrum

Process Data (FT, Phasing)

Assign Chemical Shifts

Analyze Multiplicities

Integrate Peaks

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.
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III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

A. Experimental Protocol: IR Data Acquisition
1. Sample Preparation:

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after

evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is a modern

alternative that requires minimal sample preparation.

2. Instrumentation and Parameters:

A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹.

B. Infrared Spectroscopy Data
Table 4: IR Absorption Bands for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine

Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad N-H stretch (Amide)

3100-2900 Medium
C-H stretch (Aromatic &

Aliphatic)

1710 Strong C=O stretch (Carboxylic acid)

1685 Strong C=O stretch (Boc)

1600, 1495 Medium C=C stretch (Aromatic)

1250 Strong C-O stretch (Ether)

1160 Strong C-O stretch (Boc)

Interpretation of the IR Spectrum:
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The broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration

of the amide group in the Boc protecting group.

The bands in the 3100-2900 cm⁻¹ region are due to the C-H stretching vibrations of both the

aromatic and aliphatic parts of the molecule.

The two strong absorption bands at 1710 cm⁻¹ and 1685 cm⁻¹ are assigned to the carbonyl

stretching vibrations of the carboxylic acid and the Boc group, respectively.

The absorptions at 1600 and 1495 cm⁻¹ are characteristic of the C=C stretching vibrations

within the aromatic rings.

The strong bands at 1250 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-O stretching vibrations

of the benzyl ether and the Boc group, respectively.

Conclusion
The comprehensive spectroscopic analysis of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
presented in this guide provides a robust and self-validating confirmation of its chemical

structure. The ¹H and ¹³C NMR data establish the precise connectivity of the atoms, while high-

resolution mass spectrometry confirms the elemental composition and molecular weight.

Infrared spectroscopy further corroborates the presence of the key functional groups. This

detailed characterization is an indispensable step in ensuring the quality and reliability of this

important building block for its use in peptide synthesis and drug discovery.

To cite this document: BenchChem. [Spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-
dimethyl tyrosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388152#spectroscopic-data-for-s-o-benzyl-n-boc-2-
6-dimethyl-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1388152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

